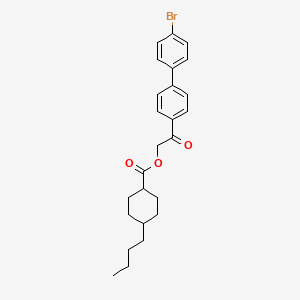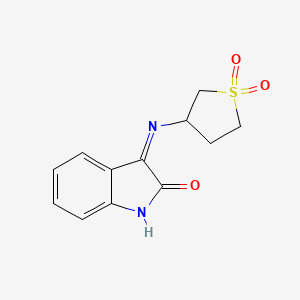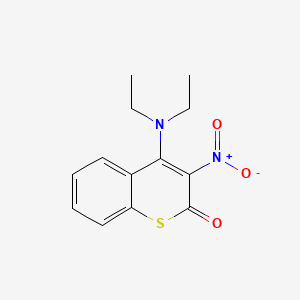
2-(4'-Bromobiphenyl-4-yl)-2-oxoethyl 4-butylcyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-Bromobiphenyl-4-yl)-2-oxoethyl 4-butylcyclohexanecarboxylate is a complex organic compound that features a biphenyl structure with a bromine substituent and a cyclohexane carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Bromobiphenyl-4-yl)-2-oxoethyl 4-butylcyclohexanecarboxylate typically involves multiple steps. One common method is the Suzuki cross-coupling reaction, which involves the reaction of a brominated biphenyl compound with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4’-Bromobiphenyl-4-yl)-2-oxoethyl 4-butylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the biphenyl structure can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(4’-Bromobiphenyl-4-yl)-2-oxoethyl 4-butylcyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism by which 2-(4’-Bromobiphenyl-4-yl)-2-oxoethyl 4-butylcyclohexanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl structure allows for π-π interactions, while the ester group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the biphenyl and ester groups.
2,4-Ditert butyl phenol: Contains tert-butyl groups but differs in the overall structure and functional groups.
Uniqueness
2-(4’-Bromobiphenyl-4-yl)-2-oxoethyl 4-butylcyclohexanecarboxylate is unique due to its combination of a brominated biphenyl structure and a cyclohexane carboxylate ester. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C25H29BrO3 |
|---|---|
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
[2-[4-(4-bromophenyl)phenyl]-2-oxoethyl] 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H29BrO3/c1-2-3-4-18-5-7-22(8-6-18)25(28)29-17-24(27)21-11-9-19(10-12-21)20-13-15-23(26)16-14-20/h9-16,18,22H,2-8,17H2,1H3 |
Clave InChI |
JPXOKTZQSHJAHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)

![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)

![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)

![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)
![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)


![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)

![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)
